5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one
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Overview
Description
5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminopyrimidine and methylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyrimidin-4(1H)-one: Similar structure but lacks the methylamino group.
6-Methyl-2-(methylamino)pyrimidin-4(1H)-one: Similar structure but lacks the amino group at position 5.
Uniqueness
5-Amino-6-methyl-2-(methylamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and methylamino groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties that are not observed in similar compounds.
Properties
CAS No. |
61595-46-8 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-4-methyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(11)10-6(8-2)9-3/h7H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
XRRNVDABVNTQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC)N |
Origin of Product |
United States |
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